Homocapsaicin II

描述

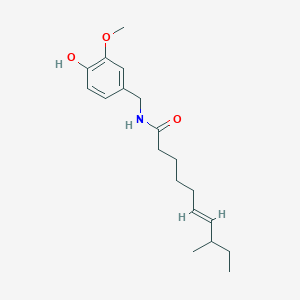

Homocapsaicin II is a capsaicinoid, a class of compounds found in chili peppers (Capsicum species). It is an analog and congener of capsaicin, the primary compound responsible for the pungency of chili peppers. This compound is a lipophilic, colorless, odorless crystalline to waxy compound. It accounts for about 1% of the total capsaicinoids mixture in chili peppers and has approximately half the pungency of capsaicin .

准备方法

Synthetic Routes and Reaction Conditions: Homocapsaicin II can be synthesized through several chemical routes. One common method involves the condensation of vanillylamine with a fatty acid derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves the extraction of capsaicinoids from chili peppers followed by purification processes such as high-performance liquid chromatography (HPLC). The extracted capsaicinoids are then subjected to chemical modifications to isolate this compound .

化学反应分析

Types of Reactions: Homocapsaicin II undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced amides.

Substitution: Various substituted amides and esters.

科学研究应用

Homocapsaicin II has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of capsaicinoids.

Biology: this compound is used to investigate the biological effects of capsaicinoids, including their role in pain perception and thermoregulation.

Medicine: It has potential therapeutic applications in pain management, obesity treatment, and cancer therapy due to its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor.

Industry: this compound is used in the food industry as a flavoring agent and in the pharmaceutical industry for developing topical analgesics

作用机制

Homocapsaicin II exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor, a membrane channel found on sensory nerve fibers. Activation of TRPV1 by this compound leads to the influx of calcium ions, resulting in depolarization of the nerve fibers and the sensation of heat and pain. This mechanism is similar to that of capsaicin, but this compound has a lower potency .

相似化合物的比较

Capsaicin: The most abundant and potent capsaicinoid in chili peppers.

Dihydrocapsaicin: Another major capsaicinoid with similar properties to capsaicin.

Nordihydrocapsaicin: A less potent capsaicinoid with a slightly different chemical structure.

Homodihydrocapsaicin: Similar to homocapsaicin II but with a saturated acyl chain

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which includes an unsaturated acyl chain with a double bond at the 6 position and a methyl group at the 8 position. This structure gives it distinct chemical and biological properties compared to other capsaicinoids .

生物活性

Homocapsaicin II, a capsaicinoid derived from Capsicum annuum, exhibits significant biological activity, particularly in the context of pain modulation and anti-inflammatory effects. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its pungent nature and belongs to the capsaicinoid family, which are known for their role in the spiciness of chili peppers. Its chemical formula is with a molecular weight of 303.42 g/mol. It is structurally similar to capsaicin but has variations in the side chain that influence its biological activity.

Target Enzymes

This compound primarily interacts with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes:

- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, this compound reduces the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

Biochemical Pathways

The primary pathway affected is the arachidonic acid pathway , crucial for inflammatory responses. The inhibition of COX enzymes leads to decreased prostaglandin synthesis, thereby mitigating inflammatory processes.

Pharmacokinetics

This compound is lipophilic, allowing it to be absorbed through skin and mucous membranes. Its pharmacokinetic properties suggest rapid distribution in tissues, contributing to its analgesic effects.

Biological Effects

This compound exhibits a range of biological effects:

- Anti-inflammatory Activity : Reduces inflammation through COX inhibition.

- Analgesic Properties : Provides pain relief by modulating nociceptive pathways via TRPV1 receptor activation.

- Antioxidant Effects : Exhibits antioxidant properties that may protect against oxidative stress-related damage .

Case Studies and Research Findings

Numerous studies have investigated the effects of this compound in various models:

| Study Model | Application | Results |

|---|---|---|

| Rat osteoarthritis | Capsaicin injection | Reduced osteoarthritis symptoms and macrophage infiltration |

| High-fat diet-induced obesity | 0.075% capsaicin | Decreased lipid accumulation in adipose tissues |

| Human lung carcinoma cells | Capsaicin with erlotinib | Enhanced cytotoxicity and inhibited cell growth |

| Osteosarcoma cells | Capsaicin (100 µM) with cisplatin | Induced apoptosis and inhibited cell invasion |

These findings highlight the compound's potential in managing conditions like obesity, cancer, and chronic pain .

Potential Therapeutic Applications

This compound shows promise for various therapeutic applications:

- Pain Management : Effective in treating neuropathic pain and inflammatory conditions.

- Cancer Therapy : Potential as an adjunct treatment in cancer therapies due to its ability to enhance the efficacy of chemotherapeutic agents .

- Obesity Treatment : May aid in weight management by modulating metabolic processes .

属性

IUPAC Name |

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldec-6-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-4-15(2)9-7-5-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJGZARGNROKAC-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can I quantify Homocapsaicin II in pepper samples?

A1: The research article describes a high-performance liquid chromatography (HPLC) method for quantifying this compound in pepper samples []. After freeze-drying and extracting the sample, the extract is analyzed using HPLC with UV detection at 280 nm. The method boasts a limit of detection of approximately 15-30 ng and can quantify this compound levels ranging from approximately 0.5 to 3600 microg of capsaicin equivalents per gram of product []. This method is suitable for analyzing various pepper parts, including the pericarp, placenta, seeds, and different sections of whole peppers, as well as pepper-containing foods [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。